molecular formula C15H12O2 B188980 2-Styrylbenzoic acid CAS No. 5079-90-3

2-Styrylbenzoic acid

Cat. No.: B188980
CAS No.: 5079-90-3
M. Wt: 224.25 g/mol
InChI Key: MGJDPQKVELOHMT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Styrylbenzoic acid is an unsaturated carboxylic acid that serves as a versatile building block in organic synthesis, particularly for the construction of oxygen and nitrogen-containing heterocycles. Its primary research value lies in its role as a precursor in photoredox-catalyzed reactions. A significant application is its aminolactonization with N-aminopyridinium salts under mild, visible-light-induced conditions to efficiently access a wide range of 4-sulfonamino-3,4-dihydroisocoumarins . These structures are valuable scaffolds in medicinal and synthetic chemistry. The reaction is proposed to proceed via a distinctive electrophilic amination pathway . Historically, this compound has also been used in classical synthetic routes, such as conversion to isocoumarins via phenylseleno-derivatives . Owing to its specific reactivity, this compound is an important tool for methodologies development and the synthesis of complex molecular architectures. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5079-90-3

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+

InChI Key

MGJDPQKVELOHMT-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O

Other CAS No.

5079-90-3

Origin of Product

United States

Synthetic Methodologies for 2 Styrylbenzoic Acid and Its Derivatives

Transition Metal-Catalyzed Approaches to 2-Styrylbenzoic Acid Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules. The synthesis of this compound and its derivatives has heavily relied on these methods, with palladium, copper, and other metals playing crucial roles.

Palladium-Mediated Heck Coupling Strategies for (E)-2-Styrylbenzoic Acid Formation

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds and is widely used to synthesize substituted alkenes. wikipedia.org This reaction has been effectively applied to the synthesis of (E)-2-styrylbenzoic acid.

The general approach involves the reaction of a 2-halobenzoic acid, typically 2-iodobenzoic acid or 2-bromobenzoic acid, with styrene (B11656) in the presence of a palladium catalyst and a base. The reaction typically yields the (E)-isomer of this compound with high selectivity. rsc.org

Key Components of the Heck Reaction for this compound Synthesis:

Palladium Catalysts: A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂). wikipedia.org The choice of catalyst can influence reaction efficiency and conditions.

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,4-bis(diphenylphosphino)butane, are often employed to stabilize the palladium catalyst and promote the catalytic cycle. wikipedia.org However, ligand-free conditions have also been developed, which can be advantageous in terms of cost and simplicity. rug.nl

Bases: A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). wikipedia.org

Solvents: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or in aqueous media under certain conditions. rug.nlmdpi.com

Illustrative Data from Research Findings:

Aryl HalideOlefinCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-Iodobenzoic acidStyrenePd(OAc)₂ (1)PPh₃Et₃NDMF100~85 rsc.org
4-Bromobenzoic acidStyrenePd(OAc)₂ (5)-NaOHDMFHeat-
Aryl BromidesStyrenePd(OAc)₂ (0.05)-NaOAcNMP135High rug.nl

This table is for illustrative purposes and specific yields can vary based on precise reaction conditions.

The Heck reaction's utility is further demonstrated by its application in the synthesis of functionalized (E)-styryl phosphonic acids from aryl halides and vinyl phosphonic acid, showcasing the versatility of this palladium-catalyzed method. rsc.org

Copper-Catalyzed Routes to this compound Derivatives

Copper-catalyzed reactions, particularly variations of the Ullmann reaction, offer an alternative to palladium-based methods for the formation of carbon-carbon bonds. thieme.de While less common for the direct synthesis of this compound itself, copper catalysis is significant for the synthesis of its derivatives and related biaryl compounds. researchgate.netbeilstein-journals.org

These methods can involve the coupling of aryl halides with various partners. For instance, copper-catalyzed olefination reactions can be used to introduce the styryl moiety. organic-chemistry.org A key advantage of copper catalysis can be its lower cost compared to palladium.

Recent advancements have focused on direct C-H activation and arylation of heterocycles, which could be conceptually extended to the synthesis of this compound derivatives. acs.org For example, a copper-catalyzed meta-selective C-H arylation of pyridines has been reported, demonstrating the potential for regioselective functionalization. researchgate.net

Other Metal-Catalyzed Synthetic Routes

Besides palladium and copper, other transition metals like ruthenium have emerged as effective catalysts for the synthesis of 2-styrylbenzoic acids. Ruthenium(II)-catalyzed oxidative Heck-type olefination of aromatic carboxylic acids with styrenes provides a direct route to these compounds. researchgate.netfigshare.com This method proceeds via a carboxylate-assisted C-H bond activation, offering a different mechanistic pathway compared to the traditional Heck reaction. researchgate.net This approach is notable for its broad substrate scope and high tolerance for various functional groups, leading to good to excellent yields of the olefinated products. researchgate.netresearchgate.net

Photochemical and Photoredox-Catalyzed Synthesis of this compound Derivatives

Photochemical methods, which utilize light to initiate chemical reactions, offer a powerful and often milder alternative to traditional thermal reactions. In recent years, photoredox catalysis has gained significant attention for its ability to facilitate a wide range of organic transformations.

The synthesis of this compound derivatives has benefited from these light-driven approaches. For instance, the visible-light-induced synthesis of related compounds like iminoisobenzofuran has been demonstrated. unist.ac.kr Photochemical reactions can also be employed in the cyclization of stilbene-like molecules, a reaction class to which this compound belongs. mdpi.com

A notable application is the photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids using N-aminopyridinium salts as an amino radical precursor. acs.orgresearchgate.netnih.gov This reaction proceeds under mild conditions, employing a photocatalyst like Ir(ppy)₃ under blue LED irradiation, to construct 4-sulfonamino-3,4-dihydroisocoumarins, which are derivatives of this compound. This method is characterized by its broad substrate scope and good functional group tolerance. acs.orgresearchgate.net

Furthermore, visible-light-induced radical cascade cyclizations, even without the need for a photocatalyst, have been developed for the synthesis of complex heterocyclic systems from derivatives of unsaturated carboxylic acids. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com In the context of this compound synthesis, these principles are being increasingly applied to develop more sustainable and environmentally friendly methods.

Key aspects of green chemistry relevant to this synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the Heck reaction, are inherently more atom-economical than stoichiometric reactions. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: The use of water as a solvent in Heck reactions is a significant step towards greener synthesis. mdpi.com Additionally, solvent-free reaction conditions are being explored. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and energy input compared to conventional heating. ajrconline.orgijprdjournal.comscispace.com Research has demonstrated the feasibility of microwave-assisted synthesis for various organic transformations, including those that could be adapted for this compound production. ajrconline.orgresearchgate.netresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. sigmaaldrich.com The development of highly efficient and reusable catalysts is a major focus. For example, polymer-supported palladium catalysts allow for easy separation and reuse, reducing waste. mdpi.com

The application of these principles not only reduces the environmental impact but can also lead to more efficient and cost-effective synthetic processes.

Stereoselective Synthesis of this compound Analogs

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is of paramount importance in medicinal chemistry and materials science, as different stereoisomers can have vastly different biological activities and physical properties. While the synthesis of this compound itself often leads to the thermodynamically favored (E)-isomer, the stereoselective synthesis of its more complex analogs is an active area of research.

Approaches to stereoselective synthesis of related structures often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, in the synthesis of peptidomimetics, stereoselective methods are crucial for creating conformationally restricted amino acids. chemistryviews.org

For analogs of this compound, stereoselectivity can be introduced at various stages of the synthesis. For instance, in the synthesis of 2'-(S)-CCG-IV analogues, a stereoselective route was developed starting from an optically active precursor, allowing for late-stage diversification. nih.gov

The development of stereoselective methods for reactions like the Heck coupling or cyclization reactions involving this compound derivatives is a key challenge. For example, creating chiral 3,4-dihydroisocoumarin cores from 2-styrylbenzoic acids would require stereocontrol during the cyclization step. Asymmetric catalysis, using chiral ligands or catalysts, is a primary strategy to achieve this. While specific examples for this compound are not abundant in the provided context, the principles of stereoselective synthesis are broadly applicable. beilstein-journals.orgmdpi.com

Solvent-Free and Mild Reaction Conditions in this compound Derivatization

The development of synthetic methodologies that are both environmentally benign and efficient is a significant focus in modern organic chemistry. For the synthesis and derivatization of this compound, this has led to the exploration of solvent-free and mild reaction conditions. These approaches aim to reduce waste, energy consumption, and the use of hazardous substances, while often improving reaction rates and yields. Key strategies in this area include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the development of highly efficient catalytic systems that operate under mild temperatures.

One of the most powerful tools for the synthesis of 2-styrylbenzoic acids and their derivatives is the Palladium-catalyzed Heck coupling reaction. researchgate.netmdpi.com This reaction typically involves the coupling of an aryl halide with an alkene. mdpi.com Research has focused on adapting this reaction to greener conditions. For instance, Heck couplings can be performed with very low catalyst loads under microwave irradiation or a combination of microwave and ultrasound irradiation, which can dramatically reduce reaction times from many hours to just one hour. researchgate.net

An eco-friendly and efficient protocol for Heck-Mizoroki reactions has been developed using ultrasonic irradiation in open air, which proceeds under solvent-free and mild conditions. nih.gov This method avoids the need for ligands and pre-functionalized alkenes, demonstrating good functional group compatibility and regioselectivity. nih.gov

Furthermore, the oxidative Heck cross-coupling reaction has proven effective for the synthesis of stilbene (B7821643) scaffolds under mild conditions. uib.no A study investigating the synthesis of (E)-2-methoxy-5-styrylbenzoic acid found that while traditional Wittig and Heck reactions had drawbacks, the oxidative Heck cross-coupling proceeded at 20°C and produced the target molecule in good yields without the formation of by-products. uib.no This highlights the potential of oxidative Heck reactions to overcome selectivity issues found in other methods. uib.no

Photoredox catalysis represents another mild approach for the derivatization of 2-styrylbenzoic acids. For example, a photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids with N-aminopyridinium salts has been developed to produce 4-sulfonamino-3,4-dihydroisocoumarins. researchgate.net This method utilizes an economical copper phenanthroline complex as the photocatalyst and is characterized by its mild reaction conditions and broad substrate scope. researchgate.net

The use of ball milling is another solvent-free technique that has been successfully applied to the synthesis of various organic compounds, demonstrating the potential of mechanochemistry in creating solvent-free reaction environments. mdpi.com While not yet specifically detailed for this compound in the provided context, the general success of solvent-free synthesis in the melt state for its esters points towards the applicability of such green methodologies. yok.gov.tr

Research Findings on Mild/Solvent-Free Derivatization

Reaction TypeReactantsCatalyst/ConditionsProductYieldReference
Oxidative Heck Cross-CouplingAromatic boronic acid, Terminal olefinPalladium catalyst, Oxidant, 20°C(E)-Stilbene scaffold>70% uib.no
Heck-Mizoroki ReactionAryl iodides, OlefinsUltrasonic irradiation, Open air, Ligand-freeMono-arylated productsSatisfactory nih.gov
Photoredox Aminolactonization2-Styrylbenzoic acids, N-Aminopyridinium saltsCopper phenanthroline complex (photocatalyst), Visible light4-Sulfonamino-3,4-dihydroisocoumarinsNot specified researchgate.net
Microwave-Assisted Heck CouplingAryl halides, AlkenesPd(OAc)₂, Microwave irradiationStyryl derivativesHigh researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Styrylbenzoic Acid

Cyclization Reactions of 2-Styrylbenzoic Acid and Related Structures

This compound and its derivatives are versatile precursors in the synthesis of complex polycyclic and heterocyclic systems. Their unique structural arrangement, featuring a styryl group ortho to a carboxylic acid on a benzene (B151609) ring, allows for a variety of intramolecular cyclization reactions. These transformations are often triggered by photochemical, acidic, or radical-based methods, leading to the formation of diverse and valuable molecular architectures.

Photochemically Induced Cyclization to Polycyclic Aromatic Systems

Photochemical cyclization is a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs from this compound derivatives. mdpi.comchim.it This approach, often referred to as the Mallory reaction, typically involves the irradiation of a cis-stilbene (B147466) isomer, which undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. mdpi.com This intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) system. mdpi.com Although the trans-isomer is often the starting material, it can isomerize to the reactive cis-isomer under the reaction conditions. mdpi.com

This methodology has been instrumental in the synthesis of several important classes of polycyclic aromatic systems:

Naphtho[2,1-f]isoquinolines and 2-Azachrysenes: The photochemical cyclization of this compound methyl esters and related [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters serves as a key step in the total synthesis of naphtho[2,1-f]isoquinolines, which are also known as 2-azachrysenes. mdpi.comjst.go.jpresearchgate.netacs.orgacs.orggoogle.comgoogle.es The reaction proceeds through the formation of a phenanthrene core, which is then further elaborated to construct the final isoquinoline (B145761) ring system. researchgate.net This strategy provides a general and efficient route to these nitrogen-containing polycyclic compounds. mdpi.comacs.orgacs.orgjst.go.jpacs.org

Benzo[c]phenanthridines: Similarly, derivatives of this compound are valuable precursors for the synthesis of benzo[c]phenanthridine (B1199836) alkaloids. jst.go.jp The photochemical cyclization of appropriate precursors establishes the core polycyclic framework, which can then be converted into the target alkaloids. jst.go.jp

The efficiency and selectivity of these photochemical reactions can be influenced by various factors, including the nature of the substituents on the aromatic rings and the reaction conditions, such as the solvent and the presence of an oxidizing agent like iodine. mdpi.com

Acid-Promoted Intramolecular Cyclization Mechanisms

This compound and its analogs can undergo intramolecular cyclization under acidic conditions, leading to the formation of various cyclic structures. The mechanism of these reactions typically involves the protonation of either the carboxylic acid or the styryl double bond, generating a reactive intermediate that facilitates the ring-closing step.

In the case of substrates with an acetal (B89532) group, acid catalysis promotes the elimination of an alcohol molecule to form an oxonium ion. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form a new ring. wuxiapptec.com The regioselectivity of this cyclization, determining which position on the aromatic ring attacks the oxonium ion, can be predicted by analyzing the electronic properties of the intermediate. wuxiapptec.com

Lewis acids such as boron trifluoride etherate (BF3·Et2O), scandium(III) triflate (Sc(OTf)3), gallium(III) chloride (GaCl3), and titanium(IV) fluoride (B91410) (TiF4) can also catalyze intramolecular cyclizations. organic-chemistry.org These reactions can proceed through a tandem hydride transfer/cyclization sequence. organic-chemistry.org The Nazarov cyclization, another example of an acid-catalyzed pericyclic reaction, involves the conrotatory closure of a divinyl ketone to form a cyclopentenone, often requiring strong Lewis or Brønsted acids. organic-chemistry.org

In the context of this compound derivatives, acid catalysis can influence the regioselectivity of cyclization. For instance, the presence of trifluoroacetic acid (TFA) has been shown to favor the 6-endo cyclization pathway in the bromolactonization of 2-styrylbenzoic acids, leading to isochromanone products. clockss.org This is attributed to the association of the carboxylic acid with TFA, which decreases its nucleophilicity and favors the attack of the double bond on the bromine. clockss.org

Halocyclization Processes (e.g., Bromocyclization)

Halocyclization is a powerful method for the synthesis of halogen-containing heterocyclic compounds from unsaturated carboxylic acids like this compound. This process involves the reaction of the substrate with a halogen source, leading to the simultaneous formation of a carbon-halogen bond and a new heterocyclic ring.

Bromocyclization of styrene-type carboxylic acids, including derivatives of this compound, has been developed as a facile and enantioselective route to 3,4-dihydroisocoumarins. acs.org This reaction can be catalyzed by amino-thiocarbamates to yield 3-bromo-3,4-dihydroisocoumarins with good yields and enantiomeric excesses. acs.org These brominated dihydroisocoumarins are versatile intermediates that can be further modified to access a range of biologically relevant molecules. acs.org

The regioselectivity of the bromocyclization can be influenced by the reaction conditions. For instance, the use of trifluoroacetic acid can promote a 6-endo regioselective bromocyclization of styrene-type carboxylic acids, leading to the formation of 3,4-dihydroisocoumarins. researchgate.net In contrast, under certain conditions, a 5-exo cyclization can occur, yielding phthalide (B148349) products. acs.orgresearchgate.net This selectivity provides a valuable tool for accessing different heterocyclic scaffolds from the same starting material.

Catalyst/ReagentProduct TypeRegioselectivityKey Features
Amino-thiocarbamate3-Bromo-3,4-dihydroisocoumarins6-endoEnantioselective, good yields and ee's. acs.org
Trifluoroacetic acid3,4-Dihydroisocoumarins6-endoPromotes endo-cyclization. researchgate.net
-Phthalides5-exoAlternative cyclization pathway. acs.orgresearchgate.net

Lactonization and Aminolactonization Pathways of 2-Styrylbenzoic Acids

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a common transformation for this compound derivatives, leading to the formation of dihydroisocoumarins or phthalides. organic-chemistry.orgyoutube.com This process can be initiated through various methods, including acid catalysis or electrochemical oxidation. organic-chemistry.orgyoutube.com

A significant extension of this reactivity is aminolactonization, which introduces a nitrogen-containing functional group during the cyclization process. A photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids has been developed using N-aminopyridinium salts as the amino radical precursor. acs.orgacs.orgjst.go.jpacs.orgorcid.orgresearchgate.netacs.orgacs.orgnih.govacs.org This method provides an efficient route to 4-sulfonamino-3,4-dihydroisocoumarins under mild conditions with a broad substrate scope. acs.orgacs.orgnih.govacs.org The reaction is believed to proceed through an N-aminopyridinium salt-promoted electrophilic amination of the styryl double bond. acs.orgacs.orgacs.org

The scope of this aminolactonization is quite broad, tolerating various substituents on both the this compound and the N-aminopyridinium salt. acs.org

Table of Substrate Scope in Photoredox-Catalyzed Aminolactonization: acs.org

This compound SubstituentN-Aminopyridinium Salt SubstituentProduct Yield
HMe, Et, t-Bu, OMe, F, Cl, Br, I on phenyl ring of sulfonyl group80-88%
3-MethylNH-substituted aminopyridinium salt61%
4-BromoNH-substituted aminopyridinium salt52%

Interestingly, the reaction of 3-methyl-2-styrylbenzoic acid did not yield the desired product under standard conditions, suggesting a steric influence from the 3-position group. acs.org However, using an NH-substituted aminopyridinium salt allowed the reaction to proceed with a satisfactory yield. acs.org

Radical-Mediated Transformations Involving this compound

Radical chemistry offers a powerful and complementary approach to the functionalization of this compound and its derivatives. These reactions often proceed under mild conditions and can provide access to unique molecular structures that are not easily accessible through ionic pathways.

N-Centered Radical Chemistry with this compound Substrates

The generation and subsequent reaction of nitrogen-centered radicals (N-centered radicals) have become a valuable tool in modern organic synthesis. nih.govmdpi.com These reactive intermediates can be generated from various precursors, including N-aminopyridinium salts, under photoredox catalysis. researchgate.net

In the context of this compound, N-centered radicals play a crucial role in aminolactonization reactions. As discussed previously, the photoredox-catalyzed reaction of 2-styrylbenzoic acids with N-aminopyridinium salts proceeds via the formation of a sulfonylamino radical. acs.org This radical adds to the styryl double bond, initiating a cascade that ultimately leads to the formation of 4-sulfonamino-3,4-dihydroisocoumarins. acs.org

Mechanistic studies suggest that the reaction is initiated by the single-electron reduction of the N-aminopyridinium salt by the excited photocatalyst, generating an N-centered radical. researchgate.net This radical then adds to the alkene of the this compound. The resulting carbon-centered radical is then oxidized, and subsequent intramolecular cyclization of the carboxylic acid affords the final aminolactone product.

This radical-mediated approach has also been applied to the synthesis of benzolactones from 2-alkylbenzamides through a copper-catalyzed aerobic C(sp3)–H functionalization. rsc.org This reaction proceeds via a 1,5-hydrogen atom transfer of an N-centered radical generated directly from the N–H bond cleavage of the amide. rsc.org While not directly involving this compound, this highlights the broader potential of N-centered radical chemistry in the synthesis of lactones from related benzoic acid derivatives.

Photoredox-Catalyzed Decarboxylative Processes

Photoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids, including this compound, through decarboxylative pathways. sioc.ac.cn These methods utilize visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under mild conditions. sioc.ac.cnmdpi.com

A notable application is the photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids. acs.orgnih.gov In this transformation, an iridium photocatalyst, such as Ir(ppy)₃, absorbs blue light and enters an excited state. This excited photocatalyst then engages in a SET event, leading to the formation of an amino radical from a precursor like an N-aminopyridinium salt. acs.org This amino radical subsequently adds to the β-position of the styryl group in this compound. The resulting intermediate undergoes a cyclization to form a 3,4-dihydroisocoumarin scaffold. acs.org This process is highly efficient, tolerating a wide range of electron-donating and electron-withdrawing groups on both aromatic rings of the this compound backbone, with yields ranging from 62% to 89%. acs.org

The general mechanism for these photoredox-catalyzed decarboxylative reactions involves the oxidation of the carboxylate by the photoexcited catalyst to generate a carboxyl radical, which then undergoes rapid decarboxylation to form an alkyl or aryl radical. sioc.ac.cnresearchgate.net This radical can then participate in various bond-forming reactions. sioc.ac.cn Dual catalytic systems, combining a photoredox catalyst with another catalyst such as palladium or a thiol, have been developed to achieve transformations that are otherwise difficult. sioc.ac.cn

Table 1: Examples of Photoredox-Catalyzed Aminolactonization of this compound Derivatives

Entry Substituent on Styryl Ring Substituent on Benzoic Acid Ring Product Yield (%)
1 H H 85
2 4-Me H 89
3 4-OMe H 82
4 4-F H 78
5 4-Cl H 75
6 4-Br H 73
7 H 4-Me 87
8 H 4-OMe 84
9 H 4-Cl 76
10 H 4-NO₂ 62

Data sourced from a study on the photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids with N-aminopyridinium salts. acs.org

Allyl Radical Intermediates in Copper Catalysis

Copper catalysis plays a significant role in the generation and subsequent reaction of allyl radical intermediates derived from precursors related to this compound. These transformations often leverage the ability of copper to act as both a photosensitizer and a catalyst for single electron transfer (SET) processes. researchgate.net This dual role allows for the generation of nitrogen or other radicals that can then react with dienes or styrenes to form allyl radicals. researchgate.net

In a typical copper-catalyzed process involving allylic species, a copper(I) complex can be oxidized to a copper(II) species. This copper(II) intermediate can then interact with a radical initiator to generate a reactive radical. This radical can add to a 1,3-diene, forming an allylic radical. The copper catalyst can then intercept this allyl radical intermediate, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity and, in many cases, enantioselectivity. chemrxiv.orgsnnu.edu.cn

For instance, copper-catalyzed asymmetric ATRA-type (Atom Transfer Radical Addition) reactions of 1,3-dienes with carboxylic acids as nucleophiles proceed through the efficient interception of allylic radical intermediates by a copper/ligand/nucleophile complex. chemrxiv.org While not directly involving this compound itself as the starting material in all documented cases, the principles are applicable to its derivatives. The styrenyl moiety within this compound can act as a precursor to a benzylic-type radical, which is a specific type of allyl radical. This intermediate can then undergo enantioselective intermolecular C-O cross-coupling with carboxylic acids, facilitated by a chiral copper complex. chemrxiv.org

C-H Activation and Functionalization Strategies Utilizing this compound Derivatives

The carboxylic acid group in this compound and its derivatives serves as an effective directing group for transition metal-catalyzed C-H activation and functionalization. This strategy allows for the selective formation of new bonds at positions that would be otherwise difficult to access.

Ruthenium(II) catalysis has been successfully employed for the carboxylate-assisted ortho-C-H olefination of aromatic carboxylic acids, providing a direct route to 2-styrylbenzoic acids. researchgate.net This protocol exhibits a broad substrate scope and high tolerance for various functional groups. researchgate.net The directing ability of the carboxylate group facilitates the formation of a metallacyclic intermediate, which then undergoes C-H activation and subsequent coupling with an olefin. researchgate.net

Beyond olefination, palladium(II) catalysis has been a cornerstone for the C-H functionalization of benzoic acid derivatives. nih.govnih.gov While ortho-functionalization is common, methods for meta-C-H functionalization have also been developed using specifically designed templates. nih.gov For instance, a nitrile-based sulfonamide template can direct the meta-olefination of benzoic acid derivatives using molecular oxygen as the oxidant. nih.gov These strategies often involve the formation of a palladacycle intermediate that dictates the regioselectivity of the reaction. nih.gov The development of bidentate, monoanionic ligands has further expanded the scope of palladium-catalyzed C-H functionalization, enabling the activation of even unactivated sp³ C-H bonds. nih.gov

Manganese(I) catalysis has also emerged as a cost-effective and less toxic alternative for C-H activation. semanticscholar.org For example, Mn(I) can catalyze the ortho-alkenylation of 2-arylindazoles, a reaction that proceeds via C-H activation directed by the indazole nitrogen. semanticscholar.org While not directly using a carboxylic acid directing group, this highlights the broader potential of first-row transition metals in C-H functionalization strategies that can be conceptually applied to derivatives of this compound.

Multi-component Reactions and Cascade Transformations with this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com These reactions are characterized by their atom economy and operational simplicity. tcichemicals.com Cascade or domino reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. beilstein-journals.org

Precursors to this compound, such as aromatic aldehydes and ketones, are common starting materials in various MCRs. For example, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, produces dihydropyrimidinones. tcichemicals.com Similarly, the Hantzsch dihydropyridine (B1217469) synthesis utilizes an aldehyde, a β-ketoester, and ammonia (B1221849). tcichemicals.com

While direct MCRs involving this compound as a primary component are less commonly documented, its structural motifs can be assembled through such pathways. For instance, cascade reactions initiated by the ring-opening of aziridines with arenes, followed by a Pictet-Spengler type condensation with an aldehyde, can lead to complex heterocyclic structures. mdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating diverse molecular scaffolds. beilstein-journals.org These reactions often involve a carbonyl compound (aldehyde or ketone), an isocyanide, an amine, and a carboxylic acid (in the Ugi reaction). The structural framework of this compound could potentially be incorporated into products of such reactions, or its precursors could be utilized as starting materials.

Electrophilic Amination of 2-Styrylbenzoic Acids

Electrophilic amination involves the reaction of a nucleophile with an electrophilic nitrogen source to form a new carbon-nitrogen bond. nih.gov In the context of 2-styrylbenzoic acids, the double bond of the styryl group can act as the nucleophile.

A recently developed method for the photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids proceeds via a distinctive electrophilic amination pathway. acs.orgnih.gov In this process, N-aminopyridinium salts serve as precursors to electrophilic amino radical species under photoredox conditions. acs.org The reaction is initiated by the generation of an amino radical, which then undergoes electrophilic addition to the β-position of the styryl moiety. This is followed by an intramolecular cyclization of the carboxylate group onto the newly formed carbocation or radical intermediate, leading to the formation of 4-sulfonamino-3,4-dihydroisocoumarins. acs.org This transformation is notable for its mild reaction conditions and broad substrate scope. acs.orgnih.gov

The electrophilic aminating agents used in such reactions are typically designed to have an electron-withdrawing group attached to the nitrogen, rendering it electrophilic. nih.gov Common examples include N-chloroamines, oxaziridines, and hydroxylamine (B1172632) derivatives. nih.gov The choice of the aminating agent is crucial for the success of the reaction and can influence the nature of the final product.

Mechanistic Investigations of 2 Styrylbenzoic Acid Reactions

Elucidation of Reaction Mechanisms via Experimental Studies

Experimental investigations form the cornerstone of mechanistic elucidation, offering tangible evidence of the processes occurring during a chemical reaction. For 2-styrylbenzoic acid, a variety of techniques are employed to probe reaction pathways, identify fleeting intermediates, and verify the proposed mechanisms.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates, even those that are short-lived, provides invaluable information about a reaction's mechanism. york.ac.uk Spectroscopic techniques are powerful tools for this purpose, allowing researchers to monitor changes in the molecular structure and electronic environment of the reacting species in real-time. numberanalytics.com

Kinetic Studies for Pathway Delineation

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, are fundamental to distinguishing between different possible reaction pathways. By analyzing the rate law, researchers can infer the composition of the rate-determining step, a crucial piece of the mechanistic puzzle.

For reactions involving this compound, kinetic measurements can help to determine whether a reaction proceeds through, for example, a unimolecular or bimolecular process. In complex catalytic cycles, kinetic data can reveal which step is the slowest and therefore rate-limiting. beilstein-journals.org This information is vital for optimizing reaction conditions to enhance efficiency. For example, understanding the kinetics of a catalytic reaction can guide the design of more active catalysts. ruhr-uni-bochum.de

Control Experiments for Reaction Pathway Verification

Control experiments are essential for validating a proposed reaction mechanism. rsc.org These experiments are designed to test specific hypotheses about the reaction pathway by systematically altering the reaction conditions or components. For instance, to test the involvement of a proposed intermediate, one might attempt to synthesize the intermediate independently and see if it leads to the final product under the reaction conditions.

Another common control experiment is the use of radical scavengers to determine if a reaction proceeds via a radical mechanism. If the addition of a radical scavenger inhibits or stops the reaction, it provides strong evidence for the involvement of radical intermediates. researchgate.net Isotope labeling studies are another powerful tool, where an atom in a reactant is replaced by its isotope to trace its path throughout the reaction. The position of the isotope in the product can confirm or refute a proposed mechanistic pathway. These carefully designed experiments provide the necessary evidence to build a robust and accurate picture of the reaction mechanism.

Computational Approaches to Reaction Mechanism Elucidation

In conjunction with experimental studies, computational chemistry has become an indispensable tool for investigating reaction mechanisms. fiveable.menih.gov Theoretical calculations can provide detailed insights into the energetics and geometries of reactants, transition states, and intermediates that are often difficult or impossible to observe experimentally. smu.edulbl.gov

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has proven to be a powerful tool for analyzing reaction mechanisms. wikipedia.orgresearchgate.net DFT calculations can be used to locate and characterize the transition state of a reaction, which is the highest energy point along the reaction coordinate. laccei.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. smu.edu This allows for the determination of the most favorable reaction pathway. DFT can also provide detailed information about the geometry of the transition state, revealing which bonds are breaking and which are forming during this critical stage of the reaction. This level of detail is crucial for a deep understanding of the reaction mechanism. arxiv.org

Table 1: Representative Applications of DFT in Mechanistic Analysis

ApplicationDescriptionReference
Transition State Search Locating the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step. laccei.org
Reaction Path Following Mapping the minimum energy path connecting reactants, transition states, and products to visualize the entire reaction trajectory. smu.edu
Energy Profile Calculation Determining the relative energies of all species involved in the reaction to identify the rate-determining step. ruhr-uni-bochum.de
Vibrational Frequency Analysis Characterizing stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states). laccei.org

This table is interactive. Click on the headers to explore the different applications.

Understanding Site Selectivity and Diastereoselectivity in this compound Transformations

Many reactions of this compound can lead to the formation of multiple products, making the control of selectivity a key challenge. masterorganicchemistry.com Computational methods, particularly DFT, can provide significant insights into the origins of site selectivity (where a reaction occurs on a molecule) and diastereoselectivity (the preferential formation of one diastereomer over another). arxiv.orgmsu.edu

By calculating the energies of the different possible transition states leading to various products, chemists can predict which pathway is energetically favored and therefore which product will be formed in excess. saskoer.ca For example, in a reaction where a nucleophile can attack two different electrophilic sites on a this compound derivative, DFT calculations can determine which attack is more likely by comparing the activation energies of the two competing pathways. Similarly, the diastereoselectivity of a reaction can be understood by analyzing the steric and electronic interactions in the transition states leading to the different diastereomeric products. chemrxiv.org This predictive power is invaluable for designing reactions that produce the desired isomer with high selectivity. researchgate.net

Table 2: Factors Influencing Selectivity in Chemical Reactions

Selectivity TypeInfluencing FactorsComputational Approach
Site Selectivity Electronic properties of reaction sites, steric hindrance, directing group effects.Comparison of activation energies for attack at different sites.
Diastereoselectivity Steric interactions in the transition state, conformational preferences of the substrate, chelation control.Analysis of transition state geometries and non-covalent interactions.

This table is interactive. Click on the headers to explore the different types of selectivity and the factors that influence them.

Analysis of Radical Intermediates and Pathways

The investigation into the reaction mechanisms of this compound and its derivatives often points toward the involvement of highly reactive radical intermediates. These species, characterized by unpaired electrons, are typically transient and challenging to detect directly. numberanalytics.comnih.gov However, a combination of experimental techniques and computational studies has provided significant insights into the radical pathways that govern these transformations. researchgate.netchimia.chnumberanalytics.com

Detection and Characterization of Radical Intermediates:

The direct detection of short-lived radical intermediates is a significant challenge in mechanistic chemistry due to their low concentrations and fleeting existence. whiterose.ac.uk Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for this purpose, as it can directly detect species with unpaired electrons. syntechinnovation.com In the context of reactions involving carboxylic acids, EPR has been successfully used to identify and characterize radical intermediates, helping to elucidate reaction mechanisms. syntechinnovation.comrsc.org

For instance, in studies of similar aromatic carboxylic acids, EPR spectroscopy has been employed to observe radical species generated during reactions. rsc.orgnih.gov Spin trapping techniques, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, are often used in conjunction with EPR. nih.govsrce.hr This method allows for the accumulation of a detectable concentration of the radical species, providing structural information about the initial short-lived intermediate. whiterose.ac.uknih.gov

A newer method for trapping short-lived radicals involves a homolytic substitution reaction (SH2′) using terminal alkenes with a nitroxide leaving group. This technique produces stable, non-radical products that can be analyzed by mass spectrometry, offering high sensitivity and detailed structural information about the trapped radical. chimia.chwhiterose.ac.uk

Experimental Evidence for Radical Pathways:

Several experimental observations support the operation of radical pathways in reactions involving this compound analogues.

Radical Scavengers: The addition of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the reaction mixture can significantly inhibit or completely suppress product formation. nih.gov This outcome strongly suggests that the reaction proceeds through a free-radical pathway. In some cases, the adduct formed between the radical intermediate and the scavenger can be isolated and characterized, providing further evidence for the proposed mechanism. nih.gov

Photoredox Catalysis: Many reactions of 2-styrylbenzoic acids and related compounds are initiated by visible-light photoredox catalysis. researchgate.netacs.org This method is well-known for its ability to generate radical intermediates through single-electron transfer (SET) processes. researchgate.net The use of photocatalysts like fac-Ir(ppy)3 or organic dyes under visible light irradiation facilitates the formation of key radical intermediates that drive the subsequent reaction cascades. researchgate.net

Control Experiments: Mechanistic inquiries often involve conducting control experiments to rule out alternative pathways. For example, the absence of a reaction in the dark for a photochemically-promoted transformation supports the essential role of light in generating the necessary radical intermediates. beilstein-journals.org

Proposed Radical Pathways and Intermediates:

Based on experimental and computational studies, several plausible radical pathways have been proposed for the reactions of 2-styrylbenzoic acids and their derivatives. researchgate.netresearchgate.net

In a photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids, a proposed mechanism involves the generation of a nitrogen-centered radical from an N-aminopyridinium salt. researchgate.net This radical then adds to the alkene moiety of the this compound, initiating a cascade. A plausible subsequent step is an intramolecular cyclization, where the newly formed radical attacks the aromatic ring, eventually leading to the final lactone product after further reaction steps. researchgate.netacs.org

Another common transformation is the intramolecular cyclization of 2-alkenylbenzoic acids to form phthalides, which can proceed via electrocatalysis under metal- and oxidant-free conditions. researchgate.net In this case, cathodic reduction of the 2-alkenylbenzoic acid generates a reactive radical intermediate that undergoes cyclization. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics and feasibility of these radical pathways. numberanalytics.comrsc.org DFT calculations can model the structures of transient radical intermediates and transition states, helping to determine the most likely reaction mechanism. nih.gov For example, calculations on the reaction of benzoic acid with hydroxyl radicals have shown that addition reactions to the aromatic ring have lower activation barriers than hydrogen abstraction reactions. rsc.orgnih.gov

The following table summarizes key radical intermediates proposed in reactions analogous to those of this compound.

Reaction Type Proposed Radical Intermediate Method of Generation Evidence/Supporting Studies
Photoredox AminolactonizationNitrogen-centered radical, Alkyl radicalVisible-light photoredox catalysisControl experiments, Computational studies researchgate.netacs.org
Decarboxylative CouplingPhenyl radicalSilver catalysisRadical scavenger experiments (TEMPO) nih.gov
Electrosynthesis of HeterocyclesRadical anion/dianionCathodic reductionCyclic voltammetry, Control experiments researchgate.net
Reaction with Hydroxyl RadicalsHydroxycyclohexadienyl-type radicalReaction with •OHDFT calculations, Kinetic studies rsc.orgnih.gov

Table 1. Proposed Radical Intermediates in Reactions of Benzoic Acid Derivatives.

Advanced Analytical Characterization in 2 Styrylbenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 2-styrylbenzoic acid. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the confirmation of the molecular skeleton and the stereochemistry of the styryl double bond. figshare.comresearchgate.net

¹H-NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The trans geometry of the styryl double bond is typically confirmed by the large coupling constant (J-value), usually around 16.3 Hz, observed for the vinyl protons. rsc.org The aromatic protons of the benzoic acid and styrene (B11656) rings resonate in the downfield region, typically between 7.0 and 8.2 ppm, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the rings. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, sometimes above 12 ppm, depending on the solvent and concentration. rsc.org

For a representative (E)-4-styrylbenzoic acid, the proton of the carboxylic acid appears as a broad singlet at approximately 12.91 ppm in DMSO-d₆. rsc.org The vinyl protons show distinct doublets, and the aromatic protons appear as a series of multiplets and doublets in the expected downfield region. rsc.org

Table 1: Representative ¹H-NMR Spectral Data for (E)-4-styrylbenzoic acid

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) 12.91 s (broad) -
Aromatic 7.95-7.93 d -
Aromatic 7.73-7.71 d -
Aromatic 7.65-7.63 d -
Aromatic 7.44-7.29 m -

Note: Data obtained in DMSO-d₆ solvent. rsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon framework of this compound. The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift, often in the range of 167-173 ppm. rsc.orgchemicalbook.com The carbons of the aromatic rings and the vinyl group resonate in the region of approximately 110 to 145 ppm. The specific chemical shifts help to confirm the connectivity of the molecule. For instance, in (E)-4-styrylbenzoic acid, the carbonyl carbon is observed around 167.0 ppm. rsc.org

Table 2: Representative ¹³C-NMR Spectral Data for (E)-4-styrylbenzoic acid

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 167.0
Aromatic/Vinyl 141.4
Aromatic/Vinyl 136.6
Aromatic/Vinyl 130.9
Aromatic/Vinyl 129.7
Aromatic/Vinyl 129.4
Aromatic/Vinyl 128.7
Aromatic/Vinyl 128.2
Aromatic/Vinyl 127.4
Aromatic/Vinyl 126.8
Aromatic/Vinyl 126.4

Note: Data obtained in CDCl₃ solvent, though the carboxylic acid carbon is from a DMSO-d₆ spectrum reference. rsc.org

For more complex derivatives of this compound or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed. walisongo.ac.idrsc.org Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to trace out the connectivity of the spin systems in the molecule. walisongo.ac.id Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing definitive C-H assignments. rsc.orghmdb.ca The Heteronuclear Multiple Bond Correlation (HMBC) technique is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. walisongo.ac.id These advanced techniques are invaluable for the unambiguous structural determination of novel this compound analogues. researchgate.net

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

X-ray Diffraction (XRD) for Solid-State Structure Determination and Geometry Confirmation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic and molecular structure of this compound in the solid state. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and torsional angles. wikipedia.org

This technique provides ultimate confirmation of the trans geometry of the styryl double bond, which is suggested by NMR data. researchgate.net Furthermore, XRD analysis reveals how the molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding. For instance, benzoic acid and its derivatives often form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by strong hydrogen bonds. researchgate.net Studies on related structures have used XRD to confirm the crystal system, space group, and unit cell parameters, providing a complete picture of the solid-state architecture. researchgate.netmdpi.com

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification (e.g., GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes an effective tool for monitoring the progress of reactions that synthesize this compound and for identifying the product in complex mixtures. yok.gov.trscioninstruments.com

In a typical GC-MS analysis, the components of a mixture are first separated by the gas chromatograph based on their volatility and interaction with the column's stationary phase. scioninstruments.com Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). scioninstruments.com The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern, which results from the breakdown of the molecular ion, offers structural information that can be used to confirm the identity of the compound. nih.gov For carboxylic acids like this compound, derivatization (e.g., to a trimethylsilyl (B98337) ester) is sometimes performed before GC-MS analysis to increase volatility and improve chromatographic behavior. nih.govhmdb.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.gov For this compound, the IR spectrum shows characteristic absorption bands that confirm its key structural features.

The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.orgdocbrown.info The broadness of this peak is due to hydrogen bonding. docbrown.info Another key absorption is the strong C=O (carbonyl) stretching vibration of the carboxylic acid, which is found around 1700-1680 cm⁻¹ for aryl carboxylic acids. docbrown.inforesearchgate.net The spectrum also displays C=C stretching vibrations for the aromatic rings and the styryl double bond in the 1600-1450 cm⁻¹ region, as well as C-H stretching and bending vibrations. libretexts.orgresearchgate.net The presence of a band around 950 cm⁻¹ can also be characteristic of the O-H bend of a dimerized carboxylic acid. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 3300 - 2500 (very broad)
Carboxylic Acid C=O Stretch 1700 - 1680 (strong)
Alkene / Aromatic C=C Stretch 1600 - 1450
Carboxylic Acid C-O Stretch 1320 - 1210
Carboxylic Acid O-H Bend 1440 - 1395 and 950 - 910

Source: General IR correlation tables and data for benzoic acid. libretexts.orgdocbrown.inforesearchgate.net

Spectroscopic Techniques for Photophysical Property Evaluation of Derivatives

The investigation of the photophysical properties of this compound derivatives relies heavily on advanced spectroscopic techniques. Primarily, UV-visible (UV-Vis) absorption and fluorescence spectroscopy are employed to characterize how these molecules interact with light. These methods provide critical insights into the electronic transitions and de-excitation pathways of the compounds, which are fundamentally influenced by their molecular structure, particularly the nature and position of substituents on the aromatic rings.

Research into derivatives such as alkoxy and halostyrylbenzoic acids has utilized these techniques to establish structure-property relationships. The geometric configuration of these molecules, specifically their trans geometry, is a crucial factor in their photophysical behavior and is typically confirmed through methods like ¹H-NMR spectroscopy, identified by large coupling constants, and further substantiated by X-ray diffraction (XRD) analysis. researchgate.net

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the foundational technique for examining the electronic absorption characteristics of this compound derivatives. The absorption spectrum reveals the wavelengths of light a molecule absorbs to promote electrons to higher energy excited states. For instance, studies on a series of alkoxy- and halo-substituted styrylbenzoic acids have shown distinct absorption maxima. The position of these maxima (λ_max_) is sensitive to the type of substituent. Halogen-substituted derivatives tend to have their absorption maxima at slightly shorter wavelengths compared to alkoxy-substituted ones. researchgate.net This suggests that different functional groups have a measurable impact on the energy gap between the ground and excited states of the molecule.

Table 1: UV-Visible Absorption Maxima for this compound Derivatives An interactive table detailing the absorption properties of various derivatives.

Derivative Class Substituent Type Typical Absorption Maximum (λ_max_)
Alkoxy-substituted Electron-donating ~338 nm researchgate.net
Halo-substituted Electron-withdrawing ~322 nm researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of these compounds after they have been excited by absorbing light. This technique provides data on the emission wavelength, which corresponds to the color of the emitted light, and the efficiency of the fluorescence process (quantum yield). For alkoxy-substituted 2-styrylbenzoic acids, a notable characteristic is their emission of blue light, both in solution and in the solid state. researchgate.net The emission maxima for these compounds are consistently found within a narrow range, indicating that while the alkoxy chain length can influence other properties like liquid crystallinity, it has a less pronounced effect on the energy of the emitted photons. researchgate.net

Table 2: Fluorescence Emission Data for Alkoxy-Substituted this compound Derivatives An interactive table summarizing the fluorescence characteristics.

Derivative Class Emission Color Emission Wavelength Range (λ_em_)
Alkoxy-substituted Blue 422–425 nm researchgate.net

The combination of absorption and emission data allows for the calculation of the Stokes shift, which is the difference in energy between the absorption and emission maxima. A significant Stokes shift is often indicative of a change in molecular geometry between the ground and excited states. researchgate.netunige.ch The consistent photophysical behavior observed within a series, such as the blue emission from various alkoxy derivatives, highlights the potential for tuning these molecules for specific applications by modifying their substituent groups. researchgate.net

Computational Studies on 2 Styrylbenzoic Acid

Electronic Structure Calculations of 2-Styrylbenzoic Acid and its Reactive Intermediates

Electronic structure calculations are fundamental to understanding the intrinsic properties and reactivity of this compound. Methods like Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule, which governs its chemical behavior. These calculations are crucial for studying not just the ground state of the molecule but also its transient, highly reactive intermediates that form during chemical reactions. wiley-vch.de

Reactive intermediates are short-lived molecular entities that are central to the mechanisms of many organic transformations. wiley-vch.denih.gov In the context of this compound reactions, such as photoredox-catalyzed aminolactonization, computational studies have been instrumental in elucidating the structure of key intermediates. researchgate.netacs.org For instance, during such reactions, radical intermediates can be formed. researchgate.net DFT calculations help in characterizing the spin density distribution on these radicals, identifying the most reactive sites, and understanding their stability.

A typical computational approach involves:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule and its intermediates.

Molecular Orbital (MO) Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of reactivity, predicting where the molecule is likely to act as an electron donor or acceptor.

Charge Distribution: Calculating the partial atomic charges to identify electrophilic and nucleophilic centers within the molecule.

These computational analyses provide a detailed picture of the electronic landscape of this compound, which is essential for rationalizing its reactivity and designing new synthetic transformations. wiley-vch.de

Thermodynamic and Kinetic Modeling of this compound Transformations

Thermodynamic and kinetic modeling provides quantitative insights into the feasibility and rate of chemical reactions involving this compound. By constructing a potential energy surface for a reaction, chemists can map out the entire transformation pathway from reactants to products, including any intermediates and transition states. soton.ac.uk

Thermodynamic Modeling focuses on the relative stability of reactants, intermediates, and products. Key parameters calculated include:

Enthalpy of Reaction (ΔH): Determines if a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): Indicates the spontaneity of a reaction under specific conditions. A negative ΔG suggests a favorable transformation.

Kinetic Modeling investigates the energy barriers that must be overcome for a reaction to proceed. The primary focus is on the transition state—the highest energy point along the reaction coordinate.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Computational methods can calculate these barriers, helping to explain observed product distributions and reaction selectivities. nih.gov

For example, in the study of the aminolactonization of 2-styrylbenzoic acids, DFT calculations were used to clarify the detailed reaction mechanism. researchgate.net Such modeling can explain why a particular regio- or stereoisomer is formed preferentially by comparing the activation energies of the different possible pathways. researchgate.netacs.org

ParameterDescriptionSignificance in Modeling Transformations
ΔG (Gibbs Free Energy)The overall energy change of a reaction, indicating spontaneity.Predicts whether a transformation of this compound is favorable.
ΔH (Enthalpy)The heat absorbed or released during a reaction.Characterizes the reaction as endothermic or exothermic.
Ea (Activation Energy)The energy barrier that must be overcome for a reaction to occur.Determines the rate of the reaction; lower barriers mean faster transformations.
Transition State (TS) GeometryThe molecular structure at the highest point of the energy barrier.Provides insight into the bond-making and bond-breaking processes during the reaction. soton.ac.uk

Investigation of Intramolecular and Intermolecular Interactions in this compound Systems

The physical and chemical properties of this compound in condensed phases (solid or liquid) are heavily influenced by a network of non-covalent interactions. mdpi.com These forces, though weaker than covalent bonds, dictate molecular conformation, crystal packing, and solubility. libretexts.org Computational methods are used to identify and quantify these interactions.

Intramolecular Interactions: These are forces that occur within a single molecule. In this compound, potential intramolecular interactions include:

Hydrogen Bonding: A possible weak hydrogen bond between the carboxylic acid proton and the π-electrons of the styryl double bond.

Steric Interactions: Repulsive forces between the ortho-substituted styryl and carboxylic acid groups, which influence the dihedral angle between the benzene (B151609) ring and the vinyl group.

Intermolecular Interactions: These are forces between separate molecules, crucial for understanding the bulk properties of the material. youtube.com

Hydrogen Bonding: The most significant intermolecular interaction for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Interactions where a C-H bond acts as a weak donor to the π-system of a nearby aromatic ring. researchgate.net

Van der Waals Forces: General attractive and repulsive forces between molecules. youtube.com

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a deep understanding of the nature of these intermolecular forces. nih.gov

Interaction TypeDescriptionRelevance to this compound
Intramolecular H-BondHydrogen bond within a single molecule.Can influence the conformation and planarity of the molecule.
Intermolecular O-H···OStrong hydrogen bond between the carboxylic acid groups of two molecules.Leads to the formation of stable dimers, a characteristic feature of carboxylic acids in the solid state. nih.gov
π-π StackingAttractive interaction between the electron clouds of aromatic rings.Contributes to the stabilization of the crystal lattice.
C-H···π InteractionA weak hydrogen bond between a C-H group and a π-system. researchgate.netFurther stabilizes the three-dimensional packing in the crystal structure.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry serves as a powerful predictive tool for spectroscopic analysis. By calculating spectra for a proposed structure, chemists can compare the results with experimental data to confirm the identity and purity of a synthesized compound. This is particularly valuable for distinguishing between isomers or for characterizing new, previously unknown molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule. dergipark.org.tr

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. dergipark.org.tr Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, O-H bend). These predicted frequencies and their intensities help in the interpretation of experimental IR spectra, confirming the presence of key functional groups. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculations yield the wavelengths of maximum absorbance (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dergipark.org.tr This is useful for understanding the electronic structure and conjugation within the π-system of this compound.

Spectroscopic TechniqueComputational MethodPredicted PropertyApplication for this compound
NMR (¹H, ¹³C)DFT/GIAOChemical Shifts (δ)Structural verification and assignment of atomic signals. dergipark.org.tr
Infrared (IR)DFT (Frequency Calculation)Vibrational Frequencies (cm⁻¹)Identification of functional groups (e.g., -COOH, C=C). dergipark.org.tr
UV-VisibleTime-Dependent DFT (TD-DFT)Absorption Wavelength (λ_max)Analysis of electronic transitions and conjugation. dergipark.org.tr

Synthetic Applications and Derivatization Potential of 2 Styrylbenzoic Acid

2-Styrylbenzoic Acid as a Building Block in Complex Organic Synthesis

The strategic disposition of the carboxylic acid and the styryl double bond in this compound facilitates its use as a precursor for the synthesis of various polycyclic and heterocyclic compounds.

3,4-Dihydroisocoumarins are a class of lactones that form the core structure of many natural products with a range of biological activities, including antifungal and antibacterial properties. jst.go.jpsemanticscholar.org 2-Styrylbenzoic acids serve as excellent precursors for the synthesis of these compounds through intramolecular cyclization reactions.

One notable method involves a photoredox-catalyzed aminolactonization of 2-styrylbenzoic acids. jst.go.jpacs.org This approach utilizes an N-aminopyridinium salt as an amino radical precursor under visible-light irradiation. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, yielding 4-sulfonamino-3,4-dihydroisocoumarins. acs.org Mechanistic studies suggest the reaction occurs via an electrophilic amination of the alkene promoted by the N-aminopyridinium salt. acs.org

Another strategy involves the Pd(II)-catalyzed ortho-alkylation of benzoic acids with epoxides, which directly affords 3,4-dihydroisocoumarins in a single step. researchgate.netacs.org The presence of a mono-protected amino acid (MPAA) ligand is crucial for promoting this C-H alkylation reaction. The reaction proceeds with an inversion of stereochemistry, consistent with a redox-neutral SN2 nucleophilic ring opening mechanism. researchgate.net

Furthermore, cyclizations of stilbenecarboxylic acids to the corresponding isocoumarin (B1212949) derivatives can be achieved using diselenide or disulfide reagents with an oxidant like bis(trifluoroacetoxy)iodobenzene. This method allows for the formation of dihydroisocoumarins through a 6-endo-trig cyclization. researchgate.net Trifluoroacetic acid can also catalyze a highly regioselective 6-endo bromocyclization of styrene-type carboxylic acids to produce 4-bromo-3,4-dihydroisocoumarins. researchgate.net

Table 1: Synthetic Routes to 3,4-Dihydroisocoumarins from this compound Derivatives

MethodReagents and ConditionsProduct TypeReference
Photoredox-Catalyzed AminolactonizationN-Aminopyridinium salt, Ir(ppy)₃, blue LED, DMSO/H₂O, rt4-Sulfonamino-3,4-dihydroisocoumarins acs.org
Pd(II)-Catalyzed C-H AlkylationEpoxide, Pd(OAc)₂, MPAA ligand3,4-Dihydroisocoumarins researchgate.netacs.org
Oxidative CyclizationDiselenide/disulfide, (CF₃COO)₂IB3,4-Dihydroisocoumarins researchgate.net
BromocyclizationTrifluoroacetic acid, Brominating agent4-Bromo-3,4-dihydroisocoumarins researchgate.net

This compound is a key precursor for synthesizing a variety of nitrogen-containing heterocyclic systems.

2-Azachrysenes: A general route to 2-azachrysenes involves the palladium-mediated total synthesis of 2-styrylbenzoic acids, which are then converted to the target heterocycles. jst.go.jpacs.orgacs.org One approach involves a Heck-mediated synthesis and subsequent photochemically induced cyclization of 2-styryl-benzoic acid methyl esters. jst.go.jpjst.go.jpacs.org This method provides a pathway to naphtho[2,1-f]isoquinolines, also known as 2-azachrysenes. jst.go.jpjst.go.jp The synthesis can start from the Heck coupling of methyl o-iodobenzoates with styrenes to produce this compound methyl esters. researchgate.netresearchgate.net These esters are then transformed into the 2-azachrysene (B14761662) skeleton through a sequence of reactions. researchgate.netresearchgate.net

Isoquinolinones: The synthesis of isoquinolinones can be achieved from this compound derivatives. For instance, a route to 3-(2-vinylphenyl)-2-methyl-2H-isoquinolin-1-ones has been developed, which can then be further transformed into benzo[c]phenanthridines. jst.go.jp The synthesis of isoquinolin-3-ones can be achieved through various methods, including the rhodium-catalyzed C-H activation and annulation of benzamides with vinyl acetate (B1210297), which acts as an acetylene (B1199291) equivalent. organic-chemistry.org Another method involves the cobalt-catalyzed redox-neutral annulation of benzamides with vinylene carbonate. organic-chemistry.org

Phenanthridines: this compound derivatives also serve as precursors for the synthesis of phenanthridines. A new entry to the phenanthridine (B189435) ring system involves the sequential application of a Suzuki reaction followed by a modified Pictet-Spengler reaction. jst.go.jp Additionally, a novel C-N cleavage in isoquinolines allows for the direct transformation of 1-benzylisoquinolines into benzo[c]phenanthridines. jst.go.jp

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound and its Derivatives

HeterocycleSynthetic MethodKey PrecursorReference
2-AzachrysenePd-mediated synthesis & photochemical cyclizationThis compound methyl ester jst.go.jpjst.go.jpacs.org
IsoquinolinoneAnnulation of benzamidesBenzamide derivatives organic-chemistry.org
PhenanthridineSequential Suzuki and Pictet-Spengler reactionsThis compound derivative jst.go.jp

While direct synthesis from this compound is less common, its derivatives can be incorporated into molecules that are subsequently converted to sulfonamides and sulfonimidamides. These functional groups are significant in medicinal chemistry. acs.orgtcichemicals.com

A general and modern approach to sulfonamides involves the conversion of carboxylic acids into alkyl radicals via photoredox catalysis, which then add to sulfinylamine reagents. acs.orgresearchgate.netorganic-chemistry.org This method is tolerant of a wide range of functional groups. By using an N-alkoxy sulfinylamine reagent, common N-alkoxy sulfinamide intermediates are formed. These intermediates can be divergently converted to either sulfonamides by treatment with sodium hydroxide, or to sulfonimidamides by reaction with an amine. acs.orgresearchgate.net This strategy allows for the diversification of complex molecules, including those that could be derived from this compound. acs.orgresearchgate.net

The synthesis of NH-sulfonimidamides can also be achieved directly from sulfenamides using a hypervalent iodine reagent as an oxidant in the presence of an ammonia (B1221849) source. acs.org This method is mild and allows for the late-stage functionalization of complex molecules. acs.org

Table 3: General Synthetic Pathways to Sulfonamides and Sulfonimidamides from Carboxylic Acid Precursors

Target CompoundMethodKey IntermediateReagentsReference
SulfonamidesPhotocatalytic Decarboxylative AdditionN-alkoxy sulfinamideAcridine photocatalyst, N-alkoxy sulfinylamine, NaOH acs.orgresearchgate.net
SulfonimidamidesPhotocatalytic Decarboxylative AdditionN-alkoxy sulfinamideAcridine photocatalyst, N-alkoxy sulfinylamine, Amine acs.orgresearchgate.net
NH-SulfonimidamidesOxidation of SulfenamidesAlkoxy-amino-l6-sulfanenitrileIodosobenzene, Ammonium carbamate acs.org

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., 2-Azachrysenes, Isoquinolinones, Phenanthridines)

Diversification of Complex Biologically Active Scaffolds Utilizing this compound Derivatives

The structural framework of this compound is amenable to modifications that allow for its incorporation into a variety of biologically active scaffolds. The derivatization of the carboxylic acid and the styryl moiety can lead to a diverse library of compounds for screening and optimization of biological activity.

For example, a series of 2-sulfonamidebenzamides, which act as allosteric modulators of the MrgX1 receptor, were synthesized. nih.gov The synthesis involved coupling an anthranilic acid derivative with a sulfonyl chloride, followed by amide bond formation. nih.gov This modular approach allows for the introduction of diversity at multiple points of the scaffold.

In another instance, dipeptide-based stilbene (B7821643) derivatives bearing a biheterocyclic moiety were synthesized and evaluated as potential fungicides. mdpi.com The synthesis involved coupling a (E)-4-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid with different dipeptides. This highlights how the carboxylic acid function of a styrylbenzoic acid derivative can be used as a handle to introduce peptidic fragments, thereby increasing molecular complexity and potentially modulating biological activity. mdpi.com

Furthermore, photocatalytic methods that convert carboxylic acids to other functional groups, such as sulfonamides and sulfonimidamides, are particularly useful for the late-stage functionalization of complex, biologically active compounds. acs.orgresearchgate.net This allows for the diversification of lead compounds to improve their pharmacological profiles.

Role of this compound in Natural Product Synthesis and Analog Generation

This compound and its derivatives are valuable intermediates in the total synthesis of natural products and the generation of their analogs. The phenanthrene (B1679779) skeleton, which is present in many natural products, can be efficiently constructed from this compound precursors.

A notable example is the total synthesis of artapilosine A and artapilosine B, two natural products with significant anti-HIV reverse transcriptase activity. acs.org A key step in their synthesis is a pivotal photocyclization reaction of a this compound derivative to construct the phenanthrene ring system. acs.org The synthesis of artapilosine B involved the esterification of a phenanthrene carboxylic acid, derived from a styrylbenzoic acid precursor, followed by reduction. acs.org

The synthesis of other natural products, such as nornitidine, has also utilized annulation reactions involving precursors that can be conceptually linked back to styrylbenzoic acid structures. jst.go.jp The versatility of the this compound scaffold allows for the synthesis of a variety of natural product analogs for structure-activity relationship (SAR) studies. For instance, the modification of the styryl and benzoic acid moieties can lead to analogs with improved potency or altered selectivity.

Development of Novel Materials from this compound Derivatives

The rigid, conjugated structure of this compound derivatives makes them attractive candidates for the development of novel materials with interesting optical and electronic properties. While this area is less explored compared to its applications in medicinal chemistry and natural product synthesis, the potential exists for their use in polymers, liquid crystals, and other functional materials.

The ability of the styryl group to undergo polymerization or cycloaddition reactions, coupled with the potential for the carboxylic acid to be incorporated into polyesters or polyamides, provides a basis for creating new polymeric materials. The aromatic rings and the conjugated double bond could impart desirable properties such as thermal stability, fluorescence, or nonlinear optical activity.

For instance, the Heck reaction used to synthesize styrylbenzoic acids is a powerful tool for creating highly conjugated systems. These conjugated molecules could be explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport and light emission are crucial. Further research into the material properties of this compound derivatives could open up new avenues for their application beyond the realm of life sciences.

Future Perspectives in 2 Styrylbenzoic Acid Research

Emerging Catalytic Strategies for 2-Styrylbenzoic Acid Transformations

The synthesis and functionalization of this compound and its derivatives are continually evolving, with new catalytic strategies offering milder conditions, improved efficiency, and novel reaction pathways.

Photocatalysis: Visible-light photoredox catalysis is a rapidly advancing field that enables a variety of transformations under mild conditions. researchgate.netacs.orgbeilstein-journals.org Recent research has demonstrated the use of photoredox catalysis for the aminolactonization of 2-styrylbenzoic acids to produce 4-sulfonamino-3,4-dihydroisocoumarins. researchgate.netacs.org This method utilizes N-aminopyridinium salts as an amino radical precursor and proceeds at room temperature. researchgate.netacs.org The development of new organic dyes and photocatalysts continues to expand the scope of these reactions. beilstein-journals.org For instance, combining Erythrosine B-sensitized TiO2 photocatalysis with Ru(II)-catalysis has been shown to accomplish an oxidative olefination/annulation of benzoic acids. researchgate.net

Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comrsc.org For this compound derivatives, organocatalysts are being explored for enantioselective transformations. One example is the asymmetric 5-exo bromolactonization of (E)-2-styrylbenzoic acid using N,N-dibenzyl diaminomethylenemalononitrile as an organocatalyst to produce chiral phthalide (B148349) derivatives. researchgate.net This approach addresses the challenge of controlling regioselectivity, as 6-endo cyclization is often the dominant pathway. researchgate.net Chiral secondary amines have also been used as catalysts in the asymmetric α-alkylation of aldehydes, a reaction type that could be adapted for transformations involving this compound derivatives. mdpi.com

Synergistic Catalysis: A promising frontier is the combination of different catalytic modes to achieve transformations that are not possible with a single catalyst system. nih.gov This "synergistic catalysis" can involve the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. nih.gov For example, merging transition metal catalysis with organocatalysis has led to novel three-component coupling reactions. nih.gov Future research may explore combining photocatalysis with transition metal or organocatalysis to develop novel transformations for this compound.

Table 1: Emerging Catalytic Strategies for this compound and Related Compounds

Catalytic Strategy Reaction Type Catalyst Example Product Class Reference
Photocatalysis Aminolactonization 4CzIPN 4-Sulfonamino-3,4-dihydroisocoumarins researchgate.net
Organocatalysis Asymmetric Bromolactonization N,N-dibenzyl DMM Chiral Phthalides researchgate.net
Synergistic Catalysis Oxidative Olefination/Annulation Erythrosine B / Ru(II) Phthalides researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating reaction discovery and optimization. researchgate.netbeilstein-journals.orgucl.ac.uk These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby guiding experimental design. beilstein-journals.orgcas.org

For the synthesis of this compound and its derivatives, ML algorithms can be trained on existing reaction data to predict optimal reaction conditions, such as catalyst, solvent, temperature, and reaction time, to maximize yield and selectivity. beilstein-journals.org This data-driven approach reduces the number of experiments required, saving time and resources. jmlr.org

Furthermore, AI can be employed in de novo drug design to generate novel molecular structures with desired properties. mdpi.com By learning from the structure-activity relationships of known compounds, generative models can propose new derivatives of this compound that are likely to exhibit specific biological activities. mdpi.comuib.no This integration of AI can significantly shorten the timeline for discovering new drug candidates. nih.gov

The development of closed-loop systems, where AI algorithms design experiments that are then performed by automated robotic platforms, represents a paradigm shift in chemical research. ucl.ac.uknih.gov This "self-driving laboratory" can autonomously explore reaction space to discover new transformations and optimize complex multi-step syntheses, including those for novel this compound derivatives. beilstein-journals.orgnih.gov

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact Reference
Reaction Optimization Bayesian Optimization, Neural Networks Prediction of optimal reaction conditions (catalyst, solvent, etc.) to maximize yield. beilstein-journals.orgmit.edu
Reaction Discovery Natural Language Processing, Deep Learning Extraction of reaction information from scientific literature to identify new synthetic routes. beilstein-journals.orgcas.org
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Design of novel this compound derivatives with desired biological activities. mdpi.com
Process Automation Reinforcement Learning Control of automated synthesis platforms for high-throughput screening and optimization. ucl.ac.uknih.gov

Green Chemistry Innovations for Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. beilstein-journals.orgcuestionesdefisioterapia.comjvktech.com For the synthesis of this compound and its derivatives, several green innovations are being explored.

One key area is the use of renewable feedstocks. jvktech.com Lignin (B12514952), a complex polymer found in plant cell walls, is a potential renewable source for producing benzoic acid derivatives. rsc.org Research is focused on developing efficient methods for the oxidative cleavage of lignin to yield valuable aromatic compounds that can serve as precursors for this compound. rsc.org

The development of greener reaction conditions is another important aspect. cuestionesdefisioterapia.com This includes the use of environmentally benign solvents, such as water, and the development of catalytic systems that operate under mild conditions with high atom economy. researchgate.netbrazilianjournals.com.br For example, ruthenium(II)-catalyzed cross-dehydrogenative coupling of arene carboxylic acids with olefins has been reported to proceed in water as a green solvent. researchgate.net

Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation can enhance reaction rates and reduce energy consumption. beilstein-journals.orgmdpi.com These techniques, combined with the use of reusable catalysts, contribute to more sustainable synthetic processes. researchgate.netresearchgate.net The goal is to develop synthetic routes that are not only efficient and high-yielding but also have a minimal environmental footprint. brazilianjournals.com.brresearchgate.net

Table 3: Green Chemistry Approaches for this compound Synthesis

Green Chemistry Principle Innovation Example/Application Reference
Use of Renewable Feedstocks Lignin Valorization Production of benzoic acid precursors from lignin. rsc.org
Safer Solvents and Auxiliaries Aqueous Reaction Media Ru(II)-catalyzed C-H activation in water. researchgate.net
Design for Energy Efficiency Microwave/Ultrasound-Assisted Synthesis Accelerated reaction times and reduced energy consumption in the synthesis of benzoxazole (B165842) derivatives. beilstein-journals.orgmdpi.com
Catalysis Recyclable Catalysts Use of heterogeneous catalysts that can be easily separated and reused. researchgate.netresearchgate.net

Expanding the Scope of Applications in Advanced Materials Science

While much of the research on this compound has focused on its potential in medicinal chemistry, its unique structure suggests applications in advanced materials science. ontosight.aicase.edusolubilityofthings.com The stilbene (B7821643) core, with its conjugated π-system, imparts interesting photophysical and electronic properties that can be exploited in the design of novel materials. ontosight.ai

Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), sensors, or photofunctional polymers. The carboxylic acid group provides a convenient handle for incorporation into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs). researchgate.netmdpi.com

For example, polybenzoxazines are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. mdpi.com The synthesis of main-chain polybenzoxazines could potentially incorporate this compound derivatives to introduce photoswitchable or fluorescent properties.

Furthermore, the ability of stilbenes to undergo reversible cis-trans photoisomerization could be harnessed to create photoresponsive materials. Polymers containing this compound moieties could exhibit changes in their physical properties, such as shape or solubility, upon exposure to light, leading to applications in areas like data storage, actuators, and smart fabrics. The exploration of these and other applications in materials science represents a promising avenue for future research. case.eduscilit.com

Table 4: Potential Applications of this compound Derivatives in Materials Science

Material Class Potential Application Key Property
Organic Electronics Organic Light-Emitting Diodes (OLEDs) Electroluminescence
Sensors Chemical or Biological Sensors Fluorescence, Chelation
Photoresponsive Polymers Smart Materials, Actuators Photoisomerization
Metal-Organic Frameworks (MOFs) Gas Storage, Catalysis Porosity, Catalytic Activity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-styrylbenzoic acid with high purity?

  • Methodology : The synthesis typically involves a Knoevenagel condensation between benzaldehyde derivatives and benzoic acid precursors. Key steps include:

  • Catalyst selection : Use piperidine or pyridine as catalysts to enhance reaction efficiency .
  • Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) improves purity, as demonstrated for structurally similar benzoic acid derivatives .
  • Characterization : Confirm identity via melting point analysis, FT-IR (C=O stretch at ~1680 cm⁻¹), and ¹H NMR (styryl proton doublets at δ 6.8–7.5 ppm) .

Q. How can researchers validate the identity of this compound when spectral data conflicts with literature?

  • Methodology :

  • Cross-verification : Compare UV-Vis spectra (λmax ~290 nm for styryl conjugates) and CHN elemental analysis (%C: ~72.3, %H: ~4.9) with published data .
  • Control experiments : Replicate synthesis under inert atmospheres (N₂/Ar) to rule out oxidative byproducts .
  • Advanced techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 239.08) .

Q. What experimental design principles apply to optimizing this compound yield?

  • Methodology :

  • Response Surface Methodology (RSM) : Employ a central composite design to optimize variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst concentration .
  • Statistical validation : Use ANOVA to identify significant factors (e.g., temperature contributes >60% to yield variance) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photochemical applications?

  • Methodology :

  • DFT calculations : Simulate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electron transfer potential .
  • Molecular docking : Model interactions with biological targets (e.g., cyclooxygenase-2) to guide drug design .
  • Solvent effects : Use COSMO-RS models to predict solubility in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare IC₅₀ values across studies, adjusting for assay variability (e.g., MTT vs. SRB protocols) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the styryl position enhance anti-inflammatory activity) .

Q. How should researchers handle conflicting data on the compound’s toxicity profile?

  • Methodology :

  • Tiered testing : Conduct acute toxicity assays (OECD 423) followed by subchronic studies (28-day exposure in rodents) .
  • Metabolite profiling : Use LC-MS/MS to identify toxic degradation products (e.g., styrene oxide) .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

  • Techniques :

  • HPLC-DAD : Achieve >95% purity with a C18 column (acetonitrile/0.1% formic acid gradient) .
  • X-ray crystallography : Resolve crystal packing patterns to confirm stereochemistry .

Q. How can researchers design robust stability studies for this compound under varying storage conditions?

  • Protocol :

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life (t₉₀) .

Data Presentation Guidelines

  • Tables : Include critical data like synthetic yields, spectral peaks, and bioactivity metrics (see Table 2 in for CHN analysis templates).
  • Figures : Use UV-Vis overlays to illustrate purity and TLC plates to monitor reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.